molecular formula C22H43F6N2P B1613297 1-Methyl-3-octadecylimidazolium hexafluorophosphate CAS No. 219947-96-3

1-Methyl-3-octadecylimidazolium hexafluorophosphate

Cat. No.: B1613297
CAS No.: 219947-96-3
M. Wt: 480.6 g/mol
InChI Key: DLCJUSZZKVAPPJ-UHFFFAOYSA-N
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Description

1-Methyl-3-octadecylimidazolium hexafluorophosphate is a useful research compound. Its molecular formula is C22H43F6N2P and its molecular weight is 480.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymerization Processes

Ionic liquids, including 1-Methyl-3-octadecylimidazolium hexafluorophosphate, have been utilized as solvents in polymerization processes. For instance, 1-Butyl-3-methylimidazolium hexafluorophosphate, a similar ionic liquid, demonstrated enhanced rates of reaction and produced polymers with narrow polydispersity when used in the copper(I) mediated living radical polymerization of methyl methacrylate. This suggests that this compound could similarly affect polymerization reactions due to its solvent properties (Carmichael et al., 2000).

Catalysis and Chemical Reactions

Research has shown that imidazolium-based ionic liquids are effective mediums for catalytic reactions and chemical syntheses. A notable example is their use in the recyclable biphasic catalytic systems for hydrogenation reactions, where they not only stabilize metal nanoparticles but also allow for the recyclable use of these catalytic systems under mild conditions (Dupont et al., 2002). This highlights the potential of this compound in facilitating similar catalytic processes.

Ionic Liquid Crystals and Material Science

Ionic liquids, including those based on imidazolium, are known for their ability to form liquid crystalline phases. Studies on various imidazolium hexafluorophosphates have provided insights into their phase behavior, molecular layering, and local order, which are crucial for applications in material science, including the development of novel materials with tailored properties (Carmichael et al., 2001). The structural and physical properties of this compound could similarly be exploited in the design and synthesis of advanced materials.

Environmental and Green Chemistry

The use of ionic liquids, such as this compound, is also being explored in the context of green chemistry. These substances are being studied for their potential as environmentally friendly solvents that could replace traditional volatile organic compounds in various chemical processes, thereby reducing the environmental impact of industrial operations (Holbrey et al., 2003).

Mechanism of Action

Target of Action

1-Methyl-3-octadecylimidazolium hexafluorophosphate is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature

Mode of Action

The mode of action of ionic liquids like this compound is primarily through their interaction with various biological and chemical entities. They can act as solvents, catalysts, or even reagents in various chemical reactions . .

Biochemical Pathways

One study mentioned its use in the extraction of pyrethroids, a type of pesticide, from tea infusions . This suggests that it might interact with biochemical pathways related to xenobiotic metabolism, but more research is needed to confirm this.

Result of Action

Given its use in the extraction of certain compounds

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of water can cause the anion in the ionic liquid to decompose slowly . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Properties

IUPAC Name

1-methyl-3-octadecylimidazol-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;1-7(2,3,4,5)6/h20-22H,3-19H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCJUSZZKVAPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43F6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049250
Record name 1-Methyl-3-octadecylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219947-96-3
Record name 1H-Imidazolium, 1-methyl-3-octadecyl-, hexafluorophosphate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219947-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-octadecylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.